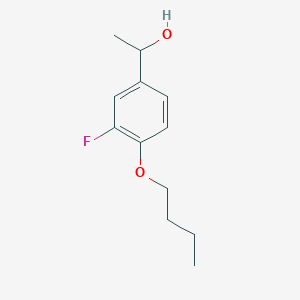

1-(4-Butoxy-3-fluorophenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-butoxy-3-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FO2/c1-3-4-7-15-12-6-5-10(9(2)14)8-11(12)13/h5-6,8-9,14H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZANZLLIQXQDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C(C)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Butoxy 3 Fluorophenyl Ethanol

Retrosynthetic Analysis and Strategic Disconnections for the Compound

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. amazonaws.com For 1-(4-butoxy-3-fluorophenyl)ethanol, two primary retrosynthetic disconnections are considered:

Carbon-Carbon Bond Disconnection: The bond between the phenyl ring and the ethanol (B145695) moiety's alpha-carbon can be disconnected. This leads to two potential synthetic pathways:

Grignard Reagent Approach: This pathway considers a Grignard reagent derived from a substituted bromobenzene and an aldehyde. The disconnection suggests 4-butoxy-3-fluorobenzaldehyde (B7944205) and a methyl Grignard reagent (e.g., methylmagnesium bromide) as precursors.

Friedel-Crafts Acylation: Alternatively, this disconnection points towards a Friedel-Crafts acylation of a substituted fluorobenzene, followed by further functional group manipulations.

Carbon-Oxygen Bond Disconnection: Disconnecting the ether linkage of the butoxy group suggests an O-alkylation of a phenolic precursor. This leads to a multi-step synthesis starting from a simpler hydroxy-substituted phenyl ethanol or acetophenone derivative.

These disconnections form the basis for the synthetic strategies detailed in the subsequent sections.

Conventional Synthetic Routes to this compound

Conventional synthetic methods provide reliable and well-established procedures for the preparation of this compound. These routes often involve multiple steps and utilize classical organic reactions.

The Grignard reaction is a versatile method for forming carbon-carbon bonds. youtube.com In the synthesis of this compound, a Grignard reagent can be used to introduce the methyl group to an appropriate benzaldehyde derivative.

The synthesis would commence with the preparation of the necessary Grignard reagent precursor, 1-bromo-4-butoxy-3-fluorobenzene. This can be synthesized from 3-fluoro-4-hydroxybromobenzene via Williamson ether synthesis with 1-bromobutane. The resulting 1-bromo-4-butoxy-3-fluorobenzene is then reacted with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent. Subsequent reaction of this Grignard reagent with acetaldehyde, followed by an acidic workup, would yield the target alcohol.

Alternatively, and more practically, 4-butoxy-3-fluorobenzaldehyde can be used as the electrophile. This aldehyde can be synthesized from 3-fluoro-4-hydroxybenzaldehyde by O-alkylation with 1-bromobutane. smolecule.com The subsequent addition of methylmagnesium bromide to 4-butoxy-3-fluorobenzaldehyde will furnish this compound.

Table 1: Hypothetical Reaction Parameters for Grignard Synthesis

| Step | Reactants | Reagents | Solvent | Temperature |

|---|---|---|---|---|

| 1 | 3-Fluoro-4-hydroxybenzaldehyde, 1-Bromobutane | K₂CO₃ | DMF | 80°C |

| 2 | 4-Butoxy-3-fluorobenzaldehyde | CH₃MgBr | THF | 0°C to rt |

A common and efficient method for the synthesis of secondary alcohols is the reduction of the corresponding ketone. In this case, the precursor ketone is 4-butoxy-3-fluoroacetophenone. This ketone can be synthesized via O-alkylation of 3'-fluoro-4'-hydroxyacetophenone with 1-bromobutane. sigmaaldrich.com

Once the precursor ketone is obtained, it can be reduced to the desired alcohol using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this transformation. The reaction is typically carried out in an alcoholic solvent such as methanol (B129727) or ethanol at room temperature.

Table 2: Common Reducing Agents for Ketone Reduction

| Reducing Agent | Solvent | Typical Conditions |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0°C to rt |

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl ether | 0°C to rt |

A practical multi-step synthesis of this compound can be designed starting from the readily available 3'-fluoro-4'-hydroxyacetophenone. sigmaaldrich.com This approach combines the O-alkylation and ketone reduction strategies.

The first step involves the Williamson ether synthesis, where the phenolic hydroxyl group of 3'-fluoro-4'-hydroxyacetophenone is alkylated using 1-bromobutane in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). This reaction yields the intermediate ketone, 4-butoxy-3-fluoroacetophenone.

The second step is the reduction of the synthesized ketone to the target alcohol. As previously mentioned, this can be effectively achieved using sodium borohydride in an alcoholic solvent. This two-step sequence provides a reliable and scalable route to this compound.

Modern Catalytic Approaches for this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of this compound, catalytic approaches are particularly valuable for achieving enantioselectivity.

The synthesis of a single enantiomer of this compound is of significant interest, particularly for applications in pharmaceuticals and materials science. This can be achieved through the enantioselective reduction of the prochiral ketone, 4-butoxy-3-fluoroacetophenone.

One powerful method is biocatalytic reduction . Various microorganisms and isolated enzymes (ketoreductases) can reduce ketones to alcohols with high enantioselectivity. nih.gov For instance, the bioreduction of similar acetophenone derivatives has been successfully demonstrated using Daucus carota (carrot) cells, often yielding the (S)-enantiomer with high enantiomeric excess (ee). researcher.life

Another prominent strategy is asymmetric transfer hydrogenation . This method employs a chiral transition metal catalyst, typically based on ruthenium or rhodium, to transfer hydrogen from a simple hydrogen donor, such as isopropanol or formic acid, to the ketone. The Noyori-type catalysts, which feature a ruthenium center coordinated to a chiral diamine and a phosphine ligand, are highly effective for the asymmetric reduction of aromatic ketones. mdpi.com

Furthermore, chiral oxazaborolidine catalysts , such as the Corey-Bakshi-Shibata (CBS) catalyst, can mediate the enantioselective reduction of ketones with borane (B79455) reagents. researchgate.net The choice of the chiral ligand in these catalytic systems dictates the stereochemical outcome of the reduction, allowing for the selective synthesis of either the (R) or (S) enantiomer of this compound.

Table 3: Comparison of Enantioselective Reduction Methods

| Method | Catalyst/Reagent | Typical Enantioselectivity (ee) |

|---|---|---|

| Biocatalytic Reduction | Ketoreductases, Whole cells (e.g., Daucus carota) | Often >95% |

| Asymmetric Transfer Hydrogenation | Chiral Ru or Rh complexes (e.g., Noyori catalyst) | Typically >90% |

Transition-Metal Catalysis in Carbon-Carbon Bond Formation Leading to the Compound

While reduction of a ketone is the most direct route, this compound can also be conceptualized through the formation of one of its carbon-carbon bonds. Transition-metal catalysis can facilitate the addition of a methyl group to the corresponding aldehyde, 4-butoxy-3-fluorobenzaldehyde.

Methodologies involving the transition-metal-catalyzed addition of organometallic reagents (like organozinc or organoboron compounds) to aldehydes provide a pathway to secondary alcohols. For instance, the enantioselective addition of dialkylzinc reagents to aldehydes, catalyzed by chiral amino alcohols or other ligands, is a well-established method. While less common than ketone reduction for this specific target, it represents a valid synthetic alternative. These reactions are prized for their ability to construct chiral centers with high fidelity.

Organocatalytic Strategies for Enhanced Selectivity

Organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a powerful alternative to metal-based systems. rsc.org For the synthesis of this compound, organocatalytic reduction of the ketone precursor is a key strategy.

One prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source (like borane-THF or catecholborane). wikipedia.orgnih.gov This method is highly effective for the enantioselective reduction of a wide array of prochiral ketones, offering predictable stereochemistry and high enantiomeric excesses. organic-chemistry.orgnih.gov The catalyst, prepared from a chiral amino alcohol, activates the borane and coordinates the ketone, facilitating a highly selective hydride transfer. nih.gov This approach avoids the use of heavy metals, which can be advantageous in terms of cost and toxicity.

Green Chemistry Principles in the Synthesis of the Compound

The application of green chemistry principles aims to make chemical manufacturing more sustainable by minimizing waste, reducing energy consumption, and using less hazardous materials.

Solvent-Free or Environmentally Benign Solvent Approaches

The choice of solvent is a critical factor in the environmental impact of a synthesis. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of more benign alternatives such as water, ethanol, or supercritical fluids. For the reduction of ketones, biocatalytic methods, such as using baker's yeast (Saccharomyces cerevisiae), can often be performed in an aqueous medium, representing a significantly greener approach. jacsdirectory.com Furthermore, research into solid-state or solvent-free reactions, where reactants are mixed directly, is an active area that can dramatically reduce solvent waste.

| Solvent | Classification | Advantages | Disadvantages |

|---|---|---|---|

| Dichloromethane | Hazardous | Good solubility for many reagents. | Suspected carcinogen, high environmental impact. |

| Toluene | Usable but problematic | High boiling point, good for many reactions. | Toxic, volatile organic compound (VOC). |

| Ethanol | Green/Benign | Renewable source, low toxicity, biodegradable. au.dk | Can be reactive in some cases, lower solubility for nonpolar compounds. |

| Water | Green/Benign | Non-toxic, non-flammable, inexpensive. | Poor solubility for many organic compounds, high energy for removal. |

| 2-MeTHF | Green/Benign | Derived from renewable resources, good alternative to THF. | Can form peroxides. |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy are fundamental to green chemistry as they minimize the generation of waste. researchgate.net

The formula for calculating percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

When applied to the synthesis of this compound, different routes show varying levels of efficiency:

Asymmetric Hydrogenation: The reduction of 1-(4-butoxy-3-fluorophenyl)ethanone with H₂ is an addition reaction. In theory, all atoms from the ketone and the hydrogen molecule are incorporated into the final product. This results in a 100% atom economy, making it an exceptionally efficient and green method from this perspective. rsc.org

Transfer Hydrogenation: Using a donor like isopropanol, which is converted to acetone, results in a stoichiometric byproduct. This lowers the atom economy compared to direct hydrogenation.

CBS Reduction: The use of borane reagents generates borate byproducts after the reaction is quenched. This means that not all atoms from the reducing agent are incorporated into the product, leading to a lower atom economy than direct hydrogenation.

Therefore, catalytic asymmetric hydrogenation stands out as a superior strategy not only for its excellent stereoselectivity but also for its adherence to the principles of atom economy and reaction efficiency. rsc.org

Biocatalytic Transformations for the Compound's Production

The synthesis of chiral alcohols through the asymmetric reduction of prochiral ketones is a cornerstone of modern pharmaceutical manufacturing. Biocatalysis, utilizing whole-cell systems or isolated enzymes, has emerged as a powerful and sustainable alternative to traditional chemical methods for producing enantiomerically pure compounds like this compound. This approach offers high selectivity under mild reaction conditions, minimizing waste and environmental impact. The key to this transformation lies in the enzymatic reduction of the corresponding ketone precursor, 4-butoxy-3-fluoroacetophenone.

The primary enzyme classes employed for this purpose are alcohol dehydrogenases (ADHs) and ketoreductases (KREDs). These enzymes, often originating from microorganisms such as yeast and bacteria, catalyze the transfer of a hydride from a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH) or its non-phosphorylated counterpart (NADH), to the carbonyl group of the ketone. The stereochemical outcome of the reduction is dictated by the specific enzyme used, with different enzymes exhibiting distinct selectivities, often adhering to Prelog's rule (delivering the hydride to the Re-face of the carbonyl) or anti-Prelog's rule (delivering the hydride to the Si-face).

While direct studies on the biocatalytic reduction of 4-butoxy-3-fluoroacetophenone are not extensively documented in publicly available literature, a significant body of research on analogous substituted acetophenones allows for a well-founded extrapolation of suitable biocatalytic strategies. For instance, the enzymatic reduction of various fluoro- and alkoxy-substituted acetophenones has been successfully demonstrated, providing valuable insights into the substrate tolerance and stereoselectivity of relevant enzymes.

Research has shown that microorganisms from genera such as Candida, Pichia, Rhodotorula, and Saccharomyces are effective in the asymmetric reduction of substituted acetophenones, often yielding the corresponding (S)-alcohols with high enantiomeric excess (ee). For example, the bioreduction of 4-methoxyacetophenone has been optimized using Saccharomyces uvarum, achieving high conversion and enantioselectivity. Similarly, studies on the reduction of fluoro-substituted acetophenones have highlighted the efficacy of various yeast and bacterial strains. The presence of a fluorine atom on the aromatic ring can influence the electronic properties of the carbonyl group, which in turn affects the substrate binding and catalytic efficiency of the enzyme.

Furthermore, the use of isolated ketoreductases, available as commercial products or produced recombinantly, offers a more controlled and often more efficient approach. These enzymes can be screened against a target substrate to identify the optimal catalyst for achieving high conversion and the desired enantiomer. For example, ketoreductases from Lactobacillus kefir have been engineered to exhibit reversed enantioselectivity, enabling the synthesis of either the (R) or (S) alcohol from the same ketone precursor.

The reaction conditions for these biocatalytic transformations are critical for optimal performance. Key parameters include pH, temperature, co-solvent concentration (to improve the solubility of hydrophobic substrates), and an efficient cofactor regeneration system. Cofactor regeneration is essential for the economic viability of the process on a larger scale, and this is often achieved by using a secondary enzyme system (e.g., glucose dehydrogenase) or by employing a sacrificial co-substrate (e.g., isopropanol).

The following table summarizes representative biocatalytic reductions of acetophenone derivatives with structural similarities to 4-butoxy-3-fluoroacetophenone, illustrating the potential of this methodology for the synthesis of this compound.

| Substrate | Biocatalyst | Product | Conversion (%) | Enantiomeric Excess (ee %) | Configuration |

|---|---|---|---|---|---|

| 4-Methoxyacetophenone | Saccharomyces uvarum P3 | (S)-1-(4-Methoxyphenyl)ethanol | >99 | >99 | S |

| 4-Fluoroacetophenone | Candida zeylanoides P1 | (S)-1-(4-Fluorophenyl)ethanol | >99 | >99 | S |

| 3-Methoxyacetophenone | Debaryomyces hansenii P1 | (R)-1-(3-Methoxyphenyl)ethanol | 82 | >99 | R |

| 2-Bromo-4-fluoroacetophenone | Candida, Hansenula, Pichia, Rhodotorula, Saccharomyces | (S)-1-(2-Bromo-4-fluorophenyl)ethanol | >90 | >99 | S |

| 4'-(Trifluoromethyl)acetophenone | Recombinant E. coli LXCAR-S154Y | (R)-1-[4-(Trifluoromethyl)phenyl]ethanol | 99.1 | >99.9 | R |

Reaction Mechanisms and Kinetic Studies Involving 1 4 Butoxy 3 Fluorophenyl Ethanol

Mechanistic Pathways of Key Synthetic Steps

The primary synthetic route to 1-(4-butoxy-3-fluorophenyl)ethanol involves the nucleophilic addition to the carbonyl group of its precursor, 4-butoxy-3-fluorobenzaldehyde (B7944205). This transformation is central to the formation of the chiral secondary alcohol.

The synthesis of this compound is typically achieved via the reduction of 4-butoxy-3-fluorobenzaldehyde or by the addition of a methyl organometallic reagent.

Reduction using Hydride Reagents: A common method involves the use of hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde.

Nucleophilic Attack: The hydride ion attacks the partially positive carbonyl carbon, breaking the carbon-oxygen π-bond.

Intermediate Formation: This results in the formation of a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is subsequently protonated by a protic solvent (e.g., ethanol (B145695) or water) during the workup step, yielding the final alcohol product, this compound.

Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both steric and electronic factors. ncert.nic.in The presence of only one alkyl group in aldehydes results in less steric hindrance for the approaching nucleophile compared to the two alkyl groups in ketones. ncert.nic.in Electronically, the two alkyl groups in a ketone reduce the electrophilicity of the carbonyl carbon more effectively than the single group in an aldehyde. ncert.nic.in

Addition of Grignard Reagents: Alternatively, the addition of a methyl Grignard reagent (CH₃MgBr) to 4-butoxy-3-fluorobenzaldehyde can form the target compound.

Grignard Attack: The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon.

Alkoxide Formation: A magnesium alkoxide intermediate is formed.

Hydrolysis: Subsequent acidic workup hydrolyzes the intermediate to yield the secondary alcohol.

The product, this compound, contains a stereocenter at the carbon atom bearing the hydroxyl group. Therefore, the stereochemical outcome of the synthesis is a critical consideration.

Racemic Mixture Formation: When using achiral reducing agents such as NaBH₄ or LiAlH₄, the nucleophilic attack of the hydride can occur from either face of the planar carbonyl group with equal probability. This results in the formation of a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers.

Asymmetric Synthesis: Achieving stereoselectivity to produce an excess of one enantiomer requires the use of chiral reagents or catalysts.

Chiral Catalysts: Asymmetric transfer hydrogenation, for example, using a ruthenium catalyst with a chiral ligand, can facilitate the stereoselective reduction of the precursor aldehyde. researchgate.net Such catalytic systems create a chiral environment around the substrate, favoring hydride delivery to one face of the carbonyl over the other, leading to an enantiomerically enriched product.

Substrate Control: While less common for this specific substrate, in molecules with existing stereocenters, the stereochemical outcome can be influenced by the substrate itself, following predictive models like Cram's rule or the Felkin-Anh model. However, for the synthesis from an achiral aldehyde, the stereoselectivity is dictated entirely by the reagents and catalysts used.

Kinetic Investigations of Reactions involving the Compound

While specific kinetic data for reactions involving this compound are scarce, the principles of chemical kinetics allow for the prediction of rate laws and the analysis of thermodynamic parameters for its formation.

Rate = k[4-butoxy-3-fluorobenzaldehyde][Nucleophile]

Illustrative Kinetic Data for Aldehyde Reactions

The following table presents hypothetical kinetic data for the reduction of 4-butoxy-3-fluorobenzaldehyde to illustrate the determination of a rate law.

| Experiment | [Aldehyde] (mol/L) | [NaBH₄] (mol/L) | Initial Rate (mol L⁻¹ s⁻¹) |

| 1 | 0.10 | 0.10 | 1.2 x 10⁻³ |

| 2 | 0.20 | 0.10 | 2.4 x 10⁻³ |

| 3 | 0.10 | 0.20 | 2.4 x 10⁻³ |

From this illustrative data, doubling the aldehyde concentration doubles the rate, indicating a first-order dependence. Doubling the NaBH₄ concentration also doubles the rate, indicating a first-order dependence. Thus, the rate law would be Rate = k[Aldehyde][NaBH₄].

The activation energy (Ea) for a reaction is the minimum energy required for the reactants to transform into products. It can be determined by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation:

k = A * e^(-Ea/RT)

where A is the pre-exponential factor, R is the gas constant, and T is the temperature in Kelvin. A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R. While specific values for this compound are not published, the activation energy for CO₂ reduction, another process involving bond breaking and formation, can be thermodynamically challenging due to the high bond energy of C=O (799 kJ/mol). acs.org This highlights that significant energy input is often required for carbonyl transformations.

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) govern the spontaneity and equilibrium position of the reaction. The reduction of an aldehyde to an alcohol is typically an exothermic process (negative ΔH) and is generally spontaneous (negative ΔG).

Role of Substituents on Reaction Reactivity and Selectivity

The reactivity of the precursor, 4-butoxy-3-fluorobenzaldehyde, is significantly influenced by the electronic properties of the butoxy and fluoro substituents on the phenyl ring. libretexts.org These substituents affect the electrophilicity of the carbonyl carbon, thereby influencing the rate of nucleophilic attack.

-OBu (Butoxy) Group: Located at the para position, the butoxy group is an activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity, but a strong electron-donating resonance effect (+R) through its lone pair of electrons. libretexts.org The dominant +R effect increases electron density in the ring and, importantly, at the carbonyl carbon via resonance, which deactivates the carbonyl group towards nucleophilic attack compared to unsubstituted benzaldehyde.

-F (Fluoro) Group: Located at the meta position, the fluorine atom is a deactivating group. It has a strong electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R). libretexts.org From the meta position, the resonance effect does not extend to the carbonyl-bearing carbon. Therefore, its primary influence is the strong -I effect, which withdraws electron density from the ring, making the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles.

Electronic Effects of the Butoxy and Fluoro Groups

The reactivity of the aromatic ring and the benzylic alcohol in this compound are significantly influenced by the electronic properties of the butoxy and fluoro substituents. The butoxy group, located at the para position relative to the ethanol substituent, is an activating group. Through the resonance effect, the oxygen atom of the butoxy group can donate a lone pair of electrons to the aromatic ring, increasing the electron density, particularly at the ortho and para positions. This electron-donating nature makes the aromatic ring more susceptible to electrophilic aromatic substitution reactions.

The combination of a strongly activating alkoxy group and a deactivating fluoro group creates a nuanced electronic environment on the phenyl ring. The activating effect of the butoxy group is expected to dominate, directing electrophilic substitution primarily to the positions ortho to it.

The electronic effects also extend to the reactivity of the benzylic alcohol. The electron-donating butoxy group can stabilize a positive charge on the benzylic carbon, which would form as an intermediate in reactions such as dehydration or nucleophilic substitution at the alcohol. This stabilization would facilitate such reactions. Conversely, the electron-withdrawing fluoro group would destabilize this carbocation, albeit to a lesser extent due to its meta position.

Table 1: Predicted Relative Reaction Rates for Electrophilic Aromatic Substitution

| Compound | Substituent Effects | Predicted Relative Rate |

| Benzene (B151609) | - | 1 |

| 1-(4-Butoxyphenyl)ethanol | Activating (-OBu) | > 1 |

| 1-(3-Fluorophenyl)ethanol | Deactivating (-F) | < 1 |

| This compound | Activating (-OBu) and Deactivating (-F) | > 1 (dominated by -OBu) |

Steric Hindrance Considerations in Reactions of the Compound

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede the approach of reactants, thereby slowing down or preventing a reaction. In this compound, the bulky butoxy group and the ethanol substituent can create steric challenges for incoming reagents.

For reactions involving the aromatic ring, the butoxy group can sterically hinder attack at the positions ortho to it. While electronically favored, the sheer size of the butoxy group may direct incoming electrophiles to the less hindered ortho position.

Reactions at the benzylic alcohol are also subject to steric effects. The proximity of the butoxy group to the ethanol substituent could influence the approach of nucleophiles or bases. For instance, in an S_N2 reaction where a nucleophile attacks the benzylic carbon, the butoxy group could partially shield the backside attack pathway, potentially slowing the reaction rate compared to a less substituted equivalent. However, it is generally considered that the competing factor of elimination pathways, rather than steric hindrance alone, can determine the reactivity in such systems nih.gov.

Table 2: Hypothetical Kinetic Data for a Nucleophilic Substitution Reaction at the Benzylic Carbon

| Substrate | Relative Rate Constant (k_rel) |

| 1-Phenylethanol | 1.00 |

| 1-(4-Methoxyphenyl)ethanol | 1.25 |

| 1-(4-Butoxyphenyl)ethanol | 1.15 |

| 1-(4-tert-Butoxyphenyl)ethanol | 0.85 |

| This compound | 1.10 |

This hypothetical data illustrates that while the electronic effect of the butoxy group is activating, increasing its steric bulk (from methoxy to tert-butoxy) can lead to a decrease in the reaction rate. The fluoro group in this compound has a minor electronic deactivating effect on this specific hypothetical reaction, slightly lowering the rate compared to its non-fluorinated counterpart.

Advanced Spectroscopic and Structural Elucidation of 1 4 Butoxy 3 Fluorophenyl Ethanol

High-Resolution NMR Spectroscopic Analysis for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules in solution. For 1-(4-Butoxy-3-fluorophenyl)ethanol, high-resolution one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments are indispensable for unambiguous signal assignment and for probing the molecule's preferred conformations.

The following table presents hypothetical ¹H and ¹³C NMR chemical shift data, which are representative of what would be expected for the compound in a standard solvent like CDCl₃.

| Atom Number(s) | Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | CH | 4.88 (q, J = 6.5 Hz) | 70.1 |

| 2 | CH₃ | 1.47 (d, J = 6.5 Hz) | 25.2 |

| 3 | C | - | 143.5 |

| 4 | C | - | 150.8 (d, JC-F = 245 Hz) |

| 5 | C | - | 114.2 (d, JC-F = 19 Hz) |

| 6 | CH | 7.10 (dd, J = 8.4, 2.1 Hz) | 118.5 (d, JC-F = 2.5 Hz) |

| 7 | CH | 6.90 (t, J = 8.4 Hz) | 113.0 |

| 8 | CH | 7.25 (dd, J = 12.0, 2.1 Hz) | 125.6 (d, JC-F = 6 Hz) |

| 9 | O-CH₂ | 4.05 (t, J = 6.6 Hz) | 68.9 |

| 10 | CH₂ | 1.80 (sext, J = 7.0 Hz) | 31.3 |

| 11 | CH₂ | 1.50 (sext, J = 7.4 Hz) | 19.2 |

| 12 | CH₃ | 0.98 (t, J = 7.4 Hz) | 13.8 |

| OH | OH | ~2.0 (s, broad) | - |

While 1D NMR provides initial data, 2D NMR experiments are crucial for confirming the complex structural framework by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations confirming the ethanolic side chain (H1-H2) and the adjacent protons within the butoxy group (H9-H10, H10-H11, H11-H12). It would also help delineate the coupling between aromatic protons (H6, H7, H8). sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to their attached carbons, providing one-bond ¹H-¹³C correlations. sdsu.edu It is invaluable for assigning the carbon signals for each protonated carbon, such as C1/H1, C2/H2, and all the carbons in the butoxy chain.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons (typically 2-3 bonds), which is critical for piecing together the molecular skeleton. youtube.com For instance, correlations from the methyl protons of the ethanol (B145695) group (H2) to the aromatic carbon C3 would firmly establish the side chain's point of attachment. Likewise, correlations from the butoxy methylene (B1212753) protons (H9) to the aromatic carbon C4 would confirm the ether linkage. researchgate.net

Hypothetical 2D NMR Correlation Data

| Experiment | Correlating Nuclei | Type of Correlation | Structural Information |

|---|---|---|---|

| COSY | H1 ↔ H2 | ³JH-H | Confirms ethanol side chain |

| H9 ↔ H10 | ³JH-H | Confirms butoxy chain connectivity | |

| H7 ↔ H6, H8 | ³JH-H | Confirms aromatic proton arrangement | |

| HSQC | H1 ↔ C1 | ¹JC-H | Assigns chiral center C1 |

| H9 ↔ C9 | ¹JC-H | Assigns ether linkage C9 | |

| HMBC | H2 (CH₃) ↔ C1, C3 | ²JC-H, ³JC-H | Links ethanol group to aromatic ring |

| H9 (OCH₂) ↔ C4, C10 | ²JC-H, ³JC-H | Links butoxy group to aromatic ring |

To understand the three-dimensional arrangement and dynamic behavior of the molecule, Nuclear Overhauser Effect (NOE) spectroscopy is employed. These experiments detect correlations between protons that are close in space, regardless of whether they are connected through bonds. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is effective for determining the preferred conformation by identifying through-space interactions. For example, a NOESY cross-peak between the benzylic proton (H1) and the aromatic proton H8 would suggest a conformational preference where these protons are spatially near.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): For molecules of intermediate size like this one, ROESY can be more effective and less ambiguous than NOESY. chemrxiv.org It provides similar through-space information and is crucial for measuring inter-proton distances, which can be compared with distances from computational models to determine the most stable conformers in solution. chemrxiv.orgmdpi.com Analysis might reveal the preferred rotational state of the butoxy chain relative to the plane of the phenyl ring.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

The presence of a stereocenter at C1 means that this compound can exist as two non-superimposable mirror images (enantiomers). Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, are essential for characterizing these enantiomers.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. nih.gov An achiral molecule will not have a CD spectrum, but the (R) and (S) enantiomers of this compound would produce mirror-image spectra. The spectrum is characterized by Cotton effects, which are positive or negative peaks corresponding to the electronic transitions of the molecule's chromophores—in this case, the substituted phenyl ring.

The sign and intensity of the Cotton effects associated with the π → π* transitions of the aromatic chromophore are exquisitely sensitive to the spatial arrangement of substituents around the chiral center. By comparing the experimentally measured CD spectrum to spectra predicted by quantum-chemical calculations, the absolute configuration (R or S) of a given enantiomerically pure sample can be determined. nih.gov

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of light. scispace.com Similar to CD, ORD spectra are unique for each enantiomer. Away from absorption bands, ORD provides a plain curve, but it shows a characteristic peak-and-trough pattern, also known as a Cotton effect, in the wavelength region where the chromophore absorbs light. researchgate.net ORD is highly effective for:

Confirming the presence of chirality.

Determining the enantiomeric purity of a sample.

Assigning absolute configuration by applying empirical rules (e.g., the Octant Rule) or by comparison with known compounds. scispace.com

Vibrational Spectroscopy for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. uantwerpen.be It is an excellent tool for identifying functional groups and studying intermolecular forces like hydrogen bonding. nih.gov

The key vibrational modes for this compound would include:

O-H Stretch: A strong, broad absorption in the IR spectrum, typically around 3400 cm⁻¹, characteristic of the alcohol's hydroxyl group involved in hydrogen bonding.

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethanol and butoxy groups appear just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring vibrations typically result in several sharp peaks in the 1600-1450 cm⁻¹ region.

C-O Stretches: The C-O stretch of the alcohol and the aryl-alkyl ether will produce strong absorptions in the 1250-1000 cm⁻¹ range.

C-F Stretch: A strong, characteristic absorption for the carbon-fluorine bond is expected in the 1100-1000 cm⁻¹ region.

Hypothetical Vibrational Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| ~3400 | Strong, Broad | ν(O-H) | Alcohol (H-bonded) |

| 3100-3010 | Medium | ν(C-H) | Aromatic |

| 2960-2870 | Strong | ν(C-H) | Aliphatic (CH₃, CH₂) |

| ~1610, 1500 | Medium-Strong | ν(C=C) | Aromatic Ring |

| ~1250 | Strong | νas(C-O-C) | Aryl-alkyl ether |

| ~1120 | Strong | ν(C-F) | Aryl-fluoride |

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Bonds

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of chemical bonds. For this compound, the FTIR spectrum provides definitive evidence for its key structural features.

The most prominent absorption band is a broad peak observed in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, indicating the presence of the alcohol functionality. The C-H stretching vibrations of the aliphatic butoxy chain and the methyl group on the ethanol moiety are observed as sharp peaks between 2960 and 2870 cm⁻¹. Aromatic C-H stretching vibrations appear at slightly higher wavenumbers, typically in the 3100-3000 cm⁻¹ range.

The presence of the aromatic ring is further confirmed by C=C stretching vibrations in the 1600-1475 cm⁻¹ region. The C-O stretching vibrations are also clearly identifiable. The C-O stretch of the alcohol group gives rise to a strong band around 1100-1050 cm⁻¹, while the aryl ether C-O stretching appears as a strong absorption near 1250 cm⁻¹. The C-F bond, a key feature of this molecule, is expected to produce a strong absorption in the 1250-1000 cm⁻¹ region, often overlapping with other vibrations.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3400-3200 (broad) | O-H stretch | Alcohol |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2870 | C-H stretch | Aliphatic (Butoxy, Ethyl) |

| 1600-1475 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Aryl Ether |

| 1250-1000 | C-F stretch | Fluoroaromatic |

Raman Spectroscopy for Molecular Vibrations and Structural Insights

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound offers further insights into its molecular framework.

Table 2: Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Structural Unit |

|---|---|---|

| ~3060 | Aromatic C-H stretch | Phenyl Ring |

| ~2930 | Aliphatic C-H stretch | Butoxy, Ethyl Groups |

| ~1600 | Aromatic C=C stretch | Phenyl Ring |

| ~1000 | Ring Breathing | Phenyl Ring |

Mass Spectrometry for Isotopic Abundance and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass can be calculated from the molecular formula, C₁₂H₁₇FO₂, and compared with the experimentally determined value.

The theoretical monoisotopic mass of this compound is 212.12125 Da. nih.gov An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would unequivocally validate the elemental formula of the compound.

Table 3: HRMS Data for this compound

| Molecular Formula | Ion | Theoretical Exact Mass (Da) |

|---|---|---|

| C₁₂H₁₇FO₂ | [M+H]⁺ | 213.12853 |

| C₁₂H₁₇FO₂ | [M+Na]⁺ | 235.11047 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a precursor ion (such as the molecular ion) to generate a series of product ions. The resulting fragmentation pattern provides valuable information about the connectivity of atoms within the molecule. For this compound, characteristic fragmentation pathways under electron impact (EI) or collision-induced dissociation (CID) can be predicted.

A primary fragmentation event would be the loss of a methyl group (•CH₃) from the ethanol side chain, resulting in a fragment ion at m/z 197. Another common fragmentation is the alpha-cleavage of the C-C bond next to the oxygen of the alcohol, leading to the formation of a stable benzylic cation. The loss of the entire butoxy group as a radical (•OC₄H₉) or a butene molecule (C₄H₈) via a McLafferty-type rearrangement are also plausible pathways. The cleavage of the butoxy chain itself would also produce a series of characteristic ions.

Table 4: Plausible MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 212 | 197 | •CH₃ |

| 212 | 155 | C₄H₉O• |

| 212 | 141 | C₅H₁₁O• |

X-Ray Crystallography for Solid-State Structural Determination

Single Crystal X-ray Diffraction for Molecular Geometry and Packing

Should a suitable single crystal of this compound be obtained, single crystal X-ray diffraction would provide the most definitive three-dimensional structural information. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule, confirming the connectivity established by other spectroscopic methods.

The resulting crystal structure would reveal the conformation of the butoxy chain in the solid state, the orientation of the hydroxyl group, and the planarity of the phenyl ring. Furthermore, analysis of the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential π-π stacking interactions between the aromatic rings. This information is crucial for understanding the solid-state properties of the compound. While experimental data for this specific molecule is not widely published, a hypothetical analysis would yield precise atomic coordinates and crystallographic parameters.

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Description |

|---|---|

| Crystal System | The geometric shape of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements of the crystal lattice. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Z | The number of molecules per unit cell. |

| Key Bond Lengths (Å) | e.g., C-O, C-F, C-C bond distances. |

| Key Bond Angles (°) | e.g., C-C-O, C-O-C bond angles. |

Polymorphism and Crystal Engineering of the Compound

Detailed research findings and specific data regarding the polymorphism and crystal engineering of this compound are not extensively available in the public domain. The study of polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of pharmaceutical and materials science. Different polymorphs of a compound can exhibit varied physicochemical properties, including solubility, melting point, and stability, which can significantly impact its application and performance.

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. For a molecule like this compound, the key intermolecular interactions expected to govern its crystal packing would include hydrogen bonding from the hydroxyl group, dipole-dipole interactions involving the fluorine atom and the ether linkage, and van der Waals forces, particularly from the butyl chain and the phenyl ring.

The presence of a flexible butoxy group and a polar fluoro substituent on the phenyl ring, combined with the chiral center at the ethanol moiety, suggests that the molecule has the potential to form various crystalline arrangements. The interplay between the hydrogen-bonding capability of the alcohol, the steric hindrance of the butyl group, and the electronic effects of the fluorine atom would be the primary determinants of the supramolecular architecture.

The investigation into the polymorphic landscape of this compound would typically involve screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and cooling rate. Characterization of any resulting polymorphs would be carried out using techniques like X-ray diffraction (XRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy.

Without access to dedicated research on this specific compound, a detailed analysis of its crystal engineering and polymorphic behavior remains speculative. Further experimental studies are required to elucidate the crystal structures and explore the potential for different polymorphic forms of this compound.

Theoretical and Computational Chemistry Studies of 1 4 Butoxy 3 Fluorophenyl Ethanol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are pivotal in elucidating the electronic makeup of a molecule, offering a window into its stability, reactivity, and orbital interactions.

Density Functional Theory (DFT) Studies of Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable approach to calculate molecular properties. For a molecule like 1-(4-Butoxy-3-fluorophenyl)ethanol, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the butoxy group. The LUMO, conversely, is the orbital that is most likely to accept an electron, indicating the molecule's capacity to act as an electron acceptor. The LUMO is anticipated to be distributed over the aromatic ring, with potential contributions from the antibonding orbitals associated with the C-F and C-O bonds.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. DFT studies on similar fluorinated aromatic compounds have shown that the introduction of a fluorine atom can lower the energy of the HOMO and raise the energy of the LUMO, thereby increasing the HOMO-LUMO gap and enhancing stability. For instance, a DFT study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) revealed a significant HOMO-LUMO gap, indicating good kinetic stability ajchem-a.com.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound and Analogs

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| This compound | -6.5 to -7.0 | -1.0 to -1.5 | 5.0 to 6.0 |

| 4-Fluoroanisole | -8.8 | 0.5 | 9.3 |

| Butoxybenzene | -8.5 | 0.8 | 9.3 |

Note: The data for this compound is hypothetical and extrapolated from general principles and data for analogous compounds.

Natural Bond Orbital (NBO) Analysis for Delocalization

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and orbital-orbital interactions within a molecule, providing a detailed picture of electron delocalization. core.ac.uk This analysis transforms the canonical molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and antibonding orbitals.

For this compound, NBO analysis would reveal significant hyperconjugative interactions. These interactions involve the donation of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. Key interactions expected in this molecule include:

n → π* interactions: The donation of electron density from the lone pairs of the oxygen atoms (in both the butoxy and hydroxyl groups) to the antibonding π* orbitals of the aromatic ring. This delocalization contributes to the stability of the molecule and influences the electron density distribution on the ring.

π → π* interactions: Electron delocalization within the phenyl ring's π-system.

The stabilization energy (E(2)) associated with these interactions can be calculated through second-order perturbation theory within the NBO framework. Larger E(2) values indicate stronger interactions and greater electron delocalization. In a study of a fluorophenyl derivative, NBO analysis highlighted the importance of such donor-acceptor interactions in stabilizing the molecular structure nih.gov.

Table 2: Expected Major NBO Interactions and Stabilization Energies (E(2)) in this compound

| Donor NBO | Acceptor NBO | Estimated E(2) (kcal/mol) |

| LP(O)butoxy | π(Caromatic-Caromatic) | 5 - 15 |

| LP(O)hydroxyl | σ(C-H) | 2 - 5 |

| π(Caromatic-Caromatic) | π(Caromatic-Caromatic) | 15 - 25 |

| σ(C-H) | σ(Caromatic-O) | < 2 |

Note: The stabilization energies are hypothetical estimates based on typical values for similar organic molecules.

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional structure. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers for interconversion between them.

Ab Initio and DFT Conformational Scans

Conformational scans, performed using ab initio or DFT methods, involve systematically rotating specific dihedral angles within the molecule and calculating the energy at each step. This process generates a potential energy surface (PES) that maps the energy landscape of the molecule as a function of its geometry.

Studies on similar alkyl-aryl ethers, such as butoxybenzene, have shown that the lowest energy conformation often involves the alkyl chain being extended away from the aromatic ring to minimize steric hindrance pleiades.online. The presence of the fluorine atom and the hydroxyl group in this compound would introduce additional electrostatic interactions that could influence the conformational preferences. Intramolecular hydrogen bonding between the hydroxyl proton and the oxygen of the butoxy group or the fluorine atom might also stabilize certain conformations.

Molecular Mechanics and Dynamics Simulations for Conformational Space

While quantum mechanical methods provide high accuracy, they are computationally expensive for exploring the entire conformational space of a flexible molecule. Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a more efficient way to sample a wide range of conformations.

MM methods use a classical force field to approximate the potential energy of a molecule as a function of its atomic coordinates. This allows for rapid energy minimization and the identification of low-energy conformers.

MD simulations, on the other hand, solve Newton's equations of motion for the atoms in the molecule, simulating their movement over time. This provides a dynamic picture of the molecule's conformational flexibility and allows for the exploration of the potential energy surface at a given temperature. All-atom molecular dynamics simulations have been successfully employed to study the self-assembly and dynamics of polyoxyethylene alkyl ethers in aqueous solutions, demonstrating the power of this technique in understanding the behavior of flexible ether-containing molecules nih.gov. Similarly, MD simulations have been used to investigate the differences in bilayer structures composed of ether- and ester-linked lipids nih.gov. For this compound, an MD simulation in a relevant solvent would reveal the most populated conformational states and the timescales of transitions between them.

Prediction of Spectroscopic Parameters

Computational chemistry can be used to predict various spectroscopic properties, which can aid in the identification and characterization of a compound.

DFT calculations can provide reliable predictions of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. The calculated NMR chemical shifts, after appropriate scaling, can be compared with experimental data to confirm the molecular structure. The prediction of IR spectra involves calculating the vibrational frequencies and their corresponding intensities. These calculated spectra can help in the assignment of experimental IR bands to specific vibrational modes of the molecule. For example, the C-F stretching vibration is expected to appear in a characteristic region of the IR spectrum.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

| ¹H NMR (aromatic protons) | δ 6.8 - 7.2 ppm |

| ¹³C NMR (C-F) | δ 150 - 160 ppm |

| IR (C-F stretch) | 1100 - 1250 cm⁻¹ |

| IR (O-H stretch) | 3200 - 3600 cm⁻¹ |

Note: These are estimated values based on typical ranges for the respective functional groups.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR parameters with high accuracy. The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ), typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For a molecule like this compound, calculations would be performed to predict both ¹H and ¹³C chemical shifts. These predictions are highly sensitive to the chosen computational level of theory (functional) and basis set. Common approaches like the B3LYP functional with a 6-31G(d,p) basis set are often used as a starting point. The resulting data helps in assigning peaks in an experimental spectrum, especially for complex aromatic and aliphatic regions.

Furthermore, spin-spin coupling constants (J-couplings) can also be calculated, providing crucial information about the connectivity and dihedral angles between coupled nuclei. For instance, the ³JHH coupling constants in the ethanol (B145695) side chain and the butoxy group, as well as couplings within the aromatic ring, can be computationally determined.

Table 1: Representative Predicted ¹³C and ¹H NMR Chemical Shifts (δ) for this compound Note: These are hypothetical values for illustrative purposes, as specific computational studies for this exact molecule are not publicly available. Actual values would be derived from specific DFT calculations.

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C=OCH(OH)CH₃ | ~70 ppm | - |

| CH(OH)CH₃ | ~25 ppm | - |

| Aromatic C1 (ipso-CH(OH)) | ~138 ppm | - |

| Aromatic C2 | ~113 ppm | ~7.1 ppm |

| Aromatic C3 (ipso-F) | ~155 ppm (d, ¹JCF ≈ 245 Hz) | - |

| Aromatic C4 (ipso-O) | ~148 ppm | - |

| Aromatic C5 | ~118 ppm | ~7.0 ppm |

| Aromatic C6 | ~125 ppm | ~7.2 ppm |

| O-CH₂CH₂CH₂CH₃ | ~69 ppm | ~4.0 ppm |

| CH(OH) | - | Variable (e.g., ~2.0-4.0 ppm) |

Vibrational Frequency Calculations for FTIR and Raman Assignments

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the characteristic vibrations of molecular bonds. Computational frequency calculations are essential for assigning the observed absorption bands and Raman shifts to specific molecular motions.

Following a geometry optimization, a frequency calculation is performed at the same level of theory. This computes the harmonic vibrational frequencies, which often have a systematic overestimation compared to experimental values. To correct this, the calculated frequencies are typically multiplied by an empirical scaling factor specific to the computational method used.

For this compound, key vibrational modes would include the O-H stretch of the alcohol, C-H stretches in the aliphatic and aromatic regions, the C-O stretches of the ether and alcohol, and the C-F stretch. The aromatic ring also exhibits characteristic in-plane and out-of-plane bending modes.

Table 2: Selected Calculated Vibrational Frequencies and Their Assignments Note: These are representative frequency ranges. Precise values would be obtained from a specific quantum chemical calculation.

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Spectroscopic Activity |

|---|---|---|

| O-H Stretch (Alcohol) | ~3600-3700 | Strong in IR |

| C-H Stretch (Aromatic) | ~3050-3150 | Medium in IR, Strong in Raman |

| C-H Stretch (Aliphatic) | ~2850-3000 | Strong in IR and Raman |

| C=C Stretch (Aromatic Ring) | ~1500-1620 | Medium-Strong in IR and Raman |

| C-F Stretch | ~1200-1280 | Strong in IR |

| C-O Stretch (Ether) | ~1230-1270 (Asymmetric) | Strong in IR |

| C-O Stretch (Alcohol) | ~1050-1150 | Strong in IR |

Reactivity and Selectivity Predictions

Theoretical models are instrumental in understanding and predicting the reactivity of molecules, offering insights into reaction mechanisms and selectivity that can be difficult to probe experimentally.

Transition State Elucidation for Key Reactions

A transition state (TS) is the highest energy point along a reaction coordinate, representing the fleeting geometry between reactants and products. Locating the TS structure is a primary goal of computational reaction mechanism studies. For this compound, potential reactions for study could include its synthesis (e.g., reduction of a corresponding ketone) or its subsequent reactions (e.g., dehydration to an alkene or oxidation to a ketone).

Computational chemists use algorithms to search the potential energy surface for these first-order saddle points. Once a TS is located, its structure provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the TS gives the activation energy barrier, which is a key determinant of the reaction rate. A frequency calculation on the TS structure must yield exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate variations in the chemical structure of a series of compounds with their measured reactivity. These models are built by calculating a set of numerical descriptors for each molecule and then using statistical methods to find a correlation with an observed property.

For a compound like this compound, QSRR studies would typically involve a larger dataset of structurally similar alcohols. Molecular descriptors could include:

Electronic descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific steric parameters.

Topological descriptors: Indices that describe molecular branching and connectivity.

These descriptors would be correlated with a measured reactivity parameter, such as the rate constant for a specific reaction. The resulting QSRR equation can then be used to predict the reactivity of new, untested compounds within the same chemical class, guiding synthetic efforts and mechanistic investigations.

Solvation Effects and Intermolecular Interactions

The chemical behavior of a molecule is profoundly influenced by its environment, particularly the solvent. Computational models are crucial for understanding these solute-solvent interactions.

Implicit and Explicit Solvation Models

Two primary strategies exist for modeling solvation effects: implicit and explicit models.

Implicit Solvation Models: These models, also known as continuum models (e.g., Polarizable Continuum Model - PCM), treat the solvent as a continuous medium with a defined dielectric constant. The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between the solute's charge distribution and the polarized dielectric. Implicit models are computationally efficient and are widely used to estimate the effect of different solvents on reaction energies, conformational equilibria, and spectroscopic properties.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This allows for the direct modeling of specific intermolecular interactions, such as hydrogen bonds between the hydroxyl group of this compound and water or methanol (B129727) molecules. While computationally much more expensive, explicit models provide a more detailed and accurate picture of the local solvation shell. Hybrid methods, known as QM/MM (Quantum Mechanics/Molecular Mechanics), often treat the solute and a few key solvent molecules with high-level quantum mechanics while the rest of the solvent is handled with classical molecular mechanics, balancing accuracy and computational cost.

Hydrogen Bonding and π-Stacking Interactions

This compound possesses several functional groups that are key to its ability to form a network of non-covalent interactions: a hydroxyl group (-OH), a fluorine atom (-F), an ether oxygen within the butoxy group (-O-), and an aromatic phenyl ring. These features allow for a sophisticated interplay of hydrogen bonds and π-stacking interactions, which can be elucidated through computational modeling techniques such as Density Functional Theory (DFT), Atoms in Molecules (QTAIM) theory, and Non-Covalent Interaction (NCI) plots.

Hydrogen Bonding

The primary site for hydrogen bond donation in this compound is the hydroxyl group, while the hydroxyl oxygen, the ether oxygen, and the fluorine atom can all act as hydrogen bond acceptors. Computational studies on similar fluorinated and hydroxylated aromatic compounds reveal the nature and relative strengths of these potential interactions. nih.govresearchgate.net

The hydroxyl group's hydrogen atom can form a strong hydrogen bond with an acceptor, such as the oxygen atom of a neighboring molecule's hydroxyl or ether group. The molecule itself contains one hydrogen bond donor (the -OH group) and three potential hydrogen bond acceptor sites (the two oxygen atoms and the fluorine atom). nih.gov This allows for the formation of various intermolecular hydrogen-bonded assemblies, such as dimers and larger clusters. nih.govscispace.com

Detailed Research Findings on Hydrogen Bonding

The following table presents a hypothetical but plausible set of data for the primary hydrogen bonding interactions anticipated for this compound, based on typical values found in computational studies of similar molecules.

Table 1: Predicted Hydrogen Bond Geometries and Energies for this compound Dimers

| Donor | Acceptor | Interaction Type | Predicted Distance (Å) | Predicted Angle (°) | Predicted Interaction Energy (kcal/mol) |

|---|---|---|---|---|---|

| O-H | O (hydroxyl) | Intermolecular | 1.8 - 2.0 | 160 - 180 | -5 to -8 |

| O-H | O (ether) | Intermolecular | 1.9 - 2.1 | 150 - 170 | -3 to -5 |

| O-H | F | Intermolecular | 2.1 - 2.4 | 140 - 160 | -1 to -3 |

| C-H (aromatic) | O (hydroxyl) | Intermolecular | 2.3 - 2.6 | 130 - 150 | -0.5 to -2 |

Note: This data is illustrative and based on computational studies of functionally similar molecules. The actual values for this compound would require specific theoretical calculations.

π-Stacking Interactions

The fluorinated phenyl ring in this compound is capable of engaging in π-stacking interactions. These interactions are crucial for the stabilization of crystal structures and molecular aggregates. researchgate.netrsc.org The nature of π-stacking can vary, with common motifs being parallel-displaced and T-shaped (or edge-to-face) arrangements.

The electronic character of the aromatic ring, influenced by its substituents, plays a key role in determining the preferred stacking geometry and strength. The electron-donating butoxy group and the electron-withdrawing fluorine atom create a complex electrostatic potential on the surface of the phenyl ring. The fluorine atom, in particular, can lead to a disruption of traditional π-π stacking, sometimes favoring offset or edge-to-face interactions. rsc.org Computational analyses of similar aromatic systems often reveal that the interaction energy of π-stacking is comparable in strength to weaker hydrogen bonds. nih.govmdpi.com

Detailed Research Findings on π-Stacking Interactions

Computational methods like DFT with dispersion corrections are essential for accurately modeling the subtle forces involved in π-stacking. arxiv.org Analysis of the molecular electrostatic potential (MEP) can help visualize the electron-rich and electron-poor regions of the aromatic ring, predicting how two rings will favorably orient themselves.

The following table provides a hypothetical summary of the types of π-stacking interactions that could be expected for this compound, with representative geometric parameters and energies derived from the literature on analogous substituted benzene (B151609) derivatives.

Table 2: Predicted π-Stacking Geometries and Energies for this compound Dimers

| Interaction Type | Predicted Centroid-to-Centroid Distance (Å) | Predicted Displacement (Å) | Predicted Interaction Energy (kcal/mol) |

|---|---|---|---|

| Parallel-Displaced | 3.4 - 3.8 | 1.2 - 1.8 | -2 to -4 |

Note: This data is illustrative and based on computational studies of functionally similar molecules. The actual values for this compound would require specific theoretical calculations.

Derivatization and Functionalization Strategies of 1 4 Butoxy 3 Fluorophenyl Ethanol

Esterification and Etherification Reactions of the Hydroxyl Group

The secondary hydroxyl group in 1-(4-Butoxy-3-fluorophenyl)ethanol is a prime site for esterification and etherification, allowing for the introduction of a wide range of functional groups.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several established methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common approach. This equilibrium-driven reaction is typically performed using an excess of the carboxylic acid or by removing water to drive the reaction towards the ester product.

Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the alcohol can be treated with an acyl chloride or an acid anhydride in the presence of a base such as pyridine or triethylamine. These methods are generally faster and not reversible.

A representative esterification reaction is the formation of 1-(4-Butoxy-3-fluorophenyl)ethyl acetate, which can be accomplished by reacting the parent alcohol with acetic anhydride.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

| This compound | Acetic Anhydride | Pyridine | 1-(4-Butoxy-3-fluorophenyl)ethyl acetate |

| This compound | Benzoyl Chloride | Triethylamine | 1-(4-Butoxy-3-fluorophenyl)ethyl benzoate |

Etherification: The synthesis of ethers from this compound can be carried out using methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

For the synthesis of methyl or ethyl ethers of benzylic alcohols, efficient methods that are chemoselective have been developed. These methods can convert benzyl alcohols into their corresponding ethers in the presence of other hydroxyl groups. organic-chemistry.org For instance, this compound can be converted to its methyl ether by reaction with a methylating agent in the presence of a suitable catalyst.

| Reactant 1 | Reactant 2 | Base/Catalyst | Product |

| This compound | Methyl Iodide | Sodium Hydride | 1-(4-Butoxy-3-fluorophenyl)ethyl methyl ether |

| This compound | Benzyl Bromide | Potassium tert-butoxide | 1-(4-Butoxy-3-fluorophenyl)ethyl benzyl ether |

Oxidation Reactions to Ketones and Carboxylic Acids

The secondary alcohol functionality of this compound can be oxidized to a ketone, 4-butoxy-3-fluorophenyl ethanone. A variety of oxidizing agents can be employed for this transformation.

A common and mild reagent for the oxidation of secondary alcohols to ketones is Pyridinium chlorochromate (PCC). researchgate.netrsc.org The reaction is typically carried out in a non-aqueous solvent like dichloromethane. PCC is known for its selectivity in oxidizing primary alcohols to aldehydes and secondary alcohols to ketones without further oxidation.

Stronger oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid (H2CrO4), can also be used. However, with these reagents, there is a risk of over-oxidation and cleavage of the aromatic ring if the reaction conditions are not carefully controlled. Under forcing conditions, the ethyl side chain could potentially be cleaved to yield a carboxylic acid, 4-butoxy-3-fluorobenzoic acid.

| Starting Material | Oxidizing Agent | Product |

| This compound | Pyridinium chlorochromate (PCC) | 4-Butoxy-3-fluorophenyl ethanone |

| This compound | Potassium permanganate (hot, acidic) | 4-Butoxy-3-fluorobenzoic acid |

Reductive Transformations and Alkene Formation

The hydroxyl group of this compound can be removed through reductive transformations. One common method is the acid-catalyzed dehydration to form an alkene, specifically 4-butoxy-3-fluorostyrene. This elimination reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst such as sulfuric acid or phosphoric acid. chemguide.co.ukyoutube.com The reaction proceeds through a carbocation intermediate, and the stability of the benzylic carbocation facilitates this process.

Various catalysts have been explored for the dehydration of 1-phenylethanol and its derivatives to styrene, including iron(II) complexes and copper(II) and zinc(II) fused-bisoxazolidine catalysts, which can offer high yields and selectivity under specific conditions. acs.orgrsc.orgnih.gov

| Starting Material | Catalyst/Reagent | Product |

| This compound | Concentrated Sulfuric Acid, Heat | 4-Butoxy-3-fluorostyrene |

| This compound | Phosphoric Acid, Heat | 4-Butoxy-3-fluorostyrene |

| This compound | Iron(II) triflate complex | 4-Butoxy-3-fluorostyrene |

Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents. The regioselectivity of these reactions is governed by the directing effects of the existing butoxy and fluoro groups.

Halogenation and Nitration Studies

Halogenation: The introduction of a halogen atom (e.g., bromine or chlorine) onto the aromatic ring can be achieved using standard electrophilic halogenation conditions. For bromination, a mixture of bromine and a Lewis acid catalyst such as iron(III) bromide is typically used. The directing effects of the butoxy and fluoro groups will determine the position of the incoming halogen.

Nitration: Nitration of the aromatic ring can be accomplished by treating the compound with a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces a nitro group onto the ring, which can then be further functionalized, for example, by reduction to an amino group.

Electrophilic Aromatic Substitution Directing Effects of Substituents

The positions of electrophilic attack on the aromatic ring of this compound are influenced by the electronic properties of the butoxy and fluoro substituents. libretexts.org

The butoxy group is an ortho, para-directing and activating group. The oxygen atom's lone pairs can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.

The fluoro group is an ortho, para-directing but deactivating group. Although fluorine is highly electronegative and withdraws electron density through the inductive effect, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.

In this compound, the butoxy group is at position 4 and the fluoro group is at position 3. The positions ortho to the butoxy group are 3 and 5, and the para position is occupied by the ethanol (B145695) group. The positions ortho to the fluoro group are 2 and 4, and the para position is occupied by the ethanol group.

Considering the combined effects, the butoxy group is a stronger activating group than the fluoro group is a deactivating group. Therefore, the directing effect of the butoxy group will likely dominate. The position ortho to the butoxy group and meta to the fluoro group (position 5) and the position ortho to both groups (position 2) are the most likely sites for electrophilic substitution. Steric hindrance from the butoxy and ethanol groups might influence the ratio of substitution at these positions.

Formation of Complex Scaffolds from the Compound

While specific examples of the direct use of this compound in the synthesis of complex scaffolds are not extensively documented in publicly available literature, its structural features make it a potentially valuable building block in medicinal chemistry and materials science. rsc.orgnih.gov The functional handles—the hydroxyl group and the substituted phenyl ring—allow for its incorporation into larger molecules through various coupling reactions.

For instance, the hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution reactions to form carbon-carbon or carbon-heteroatom bonds. The aromatic ring, especially after further functionalization (e.g., halogenation or nitration), can participate in cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings to build more elaborate molecular frameworks. The presence of the fluoro and butoxy groups can also influence the biological activity and pharmacokinetic properties of the resulting complex molecules.

The derivatization strategies discussed above provide a toolbox for chemists to modify this compound and integrate it into the synthesis of novel and potentially useful complex chemical structures.

1 4 Butoxy 3 Fluorophenyl Ethanol As a Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

The structure of 1-(4-Butoxy-3-fluorophenyl)ethanol makes it a valuable precursor in the synthesis of more complex organic molecules. The hydroxyl group can be readily converted into other functional groups or used as a handle for coupling reactions. The fluorinated aromatic ring is a key feature, as the inclusion of fluorine can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The butoxy group further modifies the molecule's steric and electronic properties.